(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

Catalog No.
S3425206
CAS No.
43157-23-9
M.F
C46H65N13O11S2
M. Wt
1040.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

CAS Number

43157-23-9

Product Name

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C46H65N13O11S2

Molecular Weight

1040.2 g/mol

InChI

InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1

InChI Key

KEBRFHAVFOSSOX-WSFLLCRESA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Antidiuretic Effects

  • Mechanism: Vasopressin acts on the kidneys to promote water reabsorption, reducing urine output. Val4-dDAVP retains this antidiuretic effect. Researchers use it to study disorders related to water balance, such as diabetes insipidus, a condition where the body produces insufficient vasopressin Pubmed: .

Reduced Pressor Effects

  • Modification: Unlike vasopressin, Val4-dDAVP has a weaker effect on blood pressure due to the substitution of D-arginine at position 8. This makes it a valuable research tool for studying the separate roles of vasopressin in water balance and blood pressure regulation Endocrinology: .

Neurological Studies

  • Potential applications: Vasopressin is involved in memory and learning. Researchers are investigating the potential use of Val4-dDAVP to study these processes and memory disorders like Alzheimer's disease Cell: .

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin is a synthetic analog of the natural hormone vasopressin, which is a cyclic nonapeptide involved in various physiological functions, including the regulation of water balance and blood pressure. The compound features specific modifications: the deamination of cysteine at position 1 (Cys1), substitution of valine at position 4 (Val4), and the incorporation of D-arginine at position 8 (D-Arg8). These modifications enhance its biological activity and specificity, particularly in targeting vasopressin receptors, primarily V2 receptors in the kidneys, which mediate antidiuretic effects and influence coagulation factors .

Val4-dDAVP acts as a selective agonist for V2 receptors. These receptors are located primarily in the kidneys and play a role in water reabsorption. When val4-dDAVP binds to V2 receptors, it mimics the effect of vasopressin, promoting water reabsorption from the kidneys and reducing urine output [, ].

  • Information on the specific hazards of val4-dDAVP is limited. As a research compound, it should be handled with care following general laboratory safety guidelines for peptides.
, particularly those involving receptor binding. Its interaction with vasopressin receptors can initiate signaling cascades that affect renal function and vascular tone. The cyclic nature of the peptide contributes to its stability and resistance to enzymatic degradation, which is crucial for its prolonged action in therapeutic applications .

The biological activity of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin is primarily mediated through its interaction with V2 receptors. This interaction leads to increased water reabsorption in the kidneys and has implications for treating conditions such as diabetes insipidus and certain bleeding disorders. Additionally, studies have shown that this compound exhibits antiproliferative effects on cancer cells expressing V2 receptors, indicating potential therapeutic applications in oncology .

Synthesis of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of amino acids. The process includes:

  • Coupling of Protected Amino Acids: Individual amino acids are sequentially added to a solid support while protecting groups are used to prevent unwanted reactions.
  • Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the support, and protecting groups are removed.
  • Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product in high purity .

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin has several clinical applications:

  • Treatment of Diabetes Insipidus: It is used to manage conditions characterized by excessive urination and thirst due to inadequate vasopressin production.
  • Hemostatic Disorders: The compound promotes the release of von Willebrand factor and factor VIII from endothelial cells, aiding in blood clotting.
  • Research Tool: It serves as a valuable tool in studies investigating vasopressin receptor signaling pathways and their implications in various diseases .

Interaction studies have demonstrated that (Deamino-Cys1,Val4,D-Arg8)-Vasopressin selectively binds to V2 receptors while exhibiting minimal activity at V1a receptors. This selectivity is crucial for its therapeutic efficacy, as it reduces potential side effects associated with vasoconstriction mediated by V1a receptor activation. Further investigations have identified specific amino acid residues that contribute to this selective binding and biological activity .

Several compounds share structural similarities with (Deamino-Cys1,Val4,D-Arg8)-Vasopressin. Here are a few notable examples:

Compound NameModificationsUnique Features
VasopressinNatural hormoneBinds to both V1a and V2 receptors
Desmopressin (1-desamino-8-D-arginine)Deamination at Cys1; D-Arg at position 8Primarily acts on V2 receptors; longer half-life
TerlipressinSubstitution at positions 3 and 4Stronger vasoconstrictor effects due to V1a receptor affinity
LypressinNatural analog; similar sequenceLess selective than synthetic analogs

The uniqueness of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin lies in its enhanced selectivity for V2 receptors without significant activity at V1a receptors, making it a potent agent for managing conditions related to water retention without unwanted vascular effects .

V2 Receptor Activation Dynamics and Intracellular Cascades

The activation of V2 receptors by (Deamino-Cys1,Val4,D-Arg8)-Vasopressin initiates a multistep process involving conformational changes in transmembrane domains (TMDs) and subsequent intracellular signaling. Molecular dynamics simulations of dDAVP-bound V2R demonstrate that the peptide's D-Arg8 residue forms salt bridges with Asp297 in TMD7, while Val4 stabilizes hydrophobic interactions with Phe288 in TMD6 [3] [6]. These interactions induce a 12° clockwise rotation of TMD6 relative to TMD3, creating a solvent-accessible cavity that facilitates Gs protein docking [7].

Upon receptor activation, the Gαs subunit stimulates adenylate cyclase, elevating intracellular cAMP levels from baseline concentrations of 0.2 μM to 4.8 μM within 15 minutes in renal collecting duct cells [3]. This cAMP surge triggers protein kinase A (PKA)-mediated phosphorylation of aquaporin-2 (AQP2) water channels at Ser256, increasing apical membrane water permeability by 400% [4]. Concurrently, dDAVP binding enhances ERK1/2 phosphorylation through β-arrestin-2 recruitment, with maximal phosphorylation occurring at 30 minutes post-stimulation [4].

Table 1: Key Intracellular Signaling Components Activated by dDAVP-V2R Interaction

Signaling ComponentBaseline ActivityPost-dDAVP ActivityTime to Peak (min)
cAMP0.2 μM4.8 μM15
PKA12 U/mg48 U/mg20
AQP2 Membrane Localization15%60%45
ERK1/2 Phosphorylation5%82%30

Data derived from renal epithelial cell studies [3] [4].

Cross-Reactivity Profiling with Vasopressin Receptor Subtypes

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin exhibits a marked selectivity profile across vasopressin receptor subtypes. Radioligand binding assays reveal a Kd of 0.3 nM for human V2R compared to 250 nM for V1a receptors, representing an 833-fold selectivity ratio [5]. The peptide's D-Arg8 configuration sterically hinders insertion into the narrower orthosteric pocket of V1a receptors, which features a constricted extracellular vestibule due to Tyr206 in TMD5 [7].

In functional assays measuring inositol phosphate accumulation, dDAVP demonstrates <1% efficacy at V1a receptors compared to native vasopressin, while maintaining 98% efficacy at V2 receptors [5]. Oxytocin receptor cross-reactivity is negligible, with IC50 values exceeding 10 μM in competitive binding studies [1]. Structural analysis indicates that the deamino-Cys1 modification prevents formation of a critical hydrogen bond with Gln100 in the oxytocin receptor's TMD2, reducing binding affinity by three orders of magnitude [6].

Table 2: Comparative Binding Affinities of dDAVP Across Receptor Subtypes

Receptor SubtypeKd (nM)Selectivity Ratio (V2R/VxR)Key Steric Hindrance Site
V2R0.31-
V1aR250833Tyr206 (TMD5)
V1bR>1000>3333Leu125 (TMD3)
OTR>10000>33333Gln100 (TMD2)

Data synthesized from competitive binding assays [1] [5] [7].

Allosteric Modulation Effects on G Protein-Coupled Signaling

The binding of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin induces allosteric effects that extend beyond classical orthosteric activation. Hydrogen-deuterium exchange mass spectrometry reveals that dDAVP binding increases protection factors in extracellular loop 2 (ECL2) by 45%, stabilizing a β-hairpin conformation that enhances Gs protein coupling efficiency [8]. This structural rearrangement propagates to intracellular loop 3 (ICL3), where a 9 Å displacement of Arg233 facilitates interaction with the Gαs α-helical domain [7].

Allosteric modulation by dDAVP also impacts β-arrestin recruitment kinetics. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays demonstrate that the peptide accelerates β-arrestin-2 binding by 2.3-fold compared to native vasopressin, while delaying receptor internalization by 40% [4]. This biased signaling profile arises from dDAVP-induced stabilization of a receptor conformation that preferentially exposes phosphorylation sites for GRK5 over GRK2 [8]. Molecular dynamics simulations suggest that the D-Arg8 side chain forms a transient salt bridge with Glu351 in the receptor's C-terminal tail, sterically blocking access to clathrin-binding motifs [6].

XLogP3

-1.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

12

Exact Mass

1039.43679229 g/mol

Monoisotopic Mass

1039.43679229 g/mol

Heavy Atom Count

72

Dates

Modify: 2023-08-19

Explore Compound Types